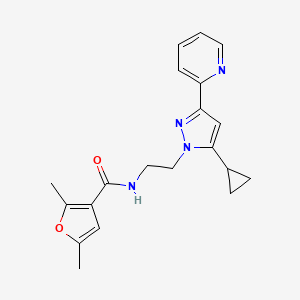![molecular formula C21H21N3O2S B2803299 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate CAS No. 477862-61-6](/img/structure/B2803299.png)
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a phenyl group, which is further linked to a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, influencing their activity. The thienyl group may enhance binding affinity through π-π interactions, while the cyclohexylcarbamate moiety can provide additional hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar chemical properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are known for their biological activity.
Uniqueness
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate is unique due to its combination of a thienyl group, pyrimidine ring, and cyclohexylcarbamate moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(23-16-5-2-1-3-6-16)26-17-10-8-15(9-11-17)20-22-13-12-18(24-20)19-7-4-14-27-19/h4,7-14,16H,1-3,5-6H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBSZPDPNKUREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
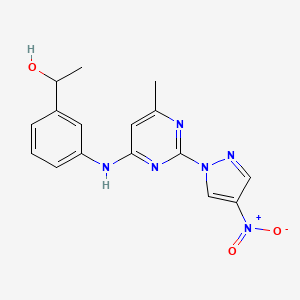
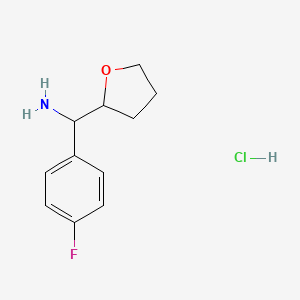
![3,6-dichloro-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2803219.png)
![6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2803220.png)
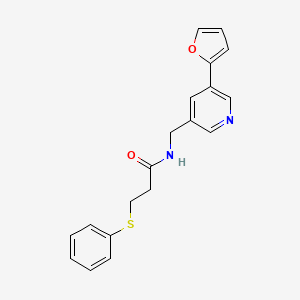
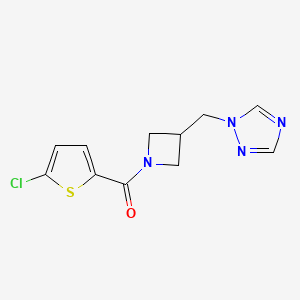
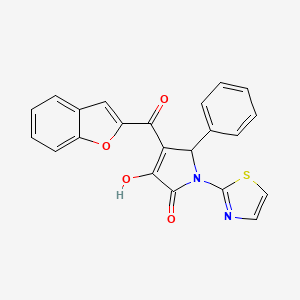
![4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2803226.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide](/img/structure/B2803228.png)
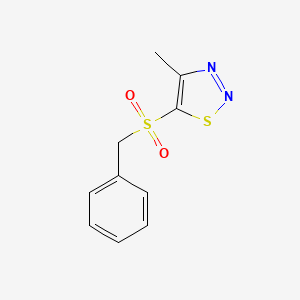
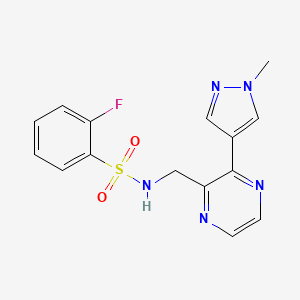
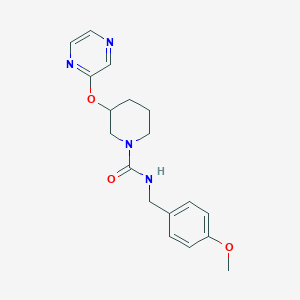
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
